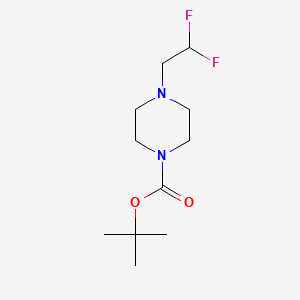

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMQTIGGYJPTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717843 | |

| Record name | tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225380-87-9 | |

| Record name | tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,2-difluoroethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides.

Reduction Reactions: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Reactions: Formation of substituted piperazine derivatives.

Oxidation Reactions: Formation of piperazine N-oxides.

Reduction Reactions: Formation of secondary amines.

Scientific Research Applications

Overview

Tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a piperazine derivative with significant applications in medicinal chemistry, organic synthesis, and agrochemical development. This compound's unique structural features, particularly the difluoroethyl group, contribute to its distinct chemical and biological properties.

Medicinal Chemistry

The compound is explored for its potential in developing new pharmaceuticals targeting various neurological disorders and infectious diseases. Its ability to interact with neurotransmitter receptors positions it as a candidate for drug development aimed at modulating neurological pathways.

Organic Synthesis

This compound serves as an intermediate in synthesizing complex organic molecules. Its role in chemical reactions such as nucleophilic substitutions and modifications of existing compounds enhances its utility in synthetic organic chemistry.

Biological Studies

Research indicates that derivatives of piperazine can act as enzyme inhibitors and receptor ligands. This compound has been utilized to study interactions with various biological targets, contributing to the understanding of enzyme mechanisms and receptor functions.

Agrochemicals

The compound is also investigated for its potential applications in the agrochemical sector, particularly in developing new pesticides or herbicides that leverage its unique chemical properties to enhance efficacy against target organisms.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Analysis

- Fluorine Substitution: The target compound’s 2,2-difluoroethyl group enhances metabolic stability and electronegativity compared to the monofluoro analog (). The additional fluorine increases van der Waals interactions and may improve binding affinity in hydrophobic enzyme pockets .

- Boc Protection: All listed compounds retain the Boc group, ensuring amine protection during synthetic steps. However, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate () exposes a free amine post-deprotection, enabling covalent modifications .

Stability and Reactivity

- The target compound’s stability is inferred from its Boc and difluoroethyl groups, which resist hydrolysis and oxidation. In contrast, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate () is highly reactive due to the diazo group, limiting its shelf life .

- Compounds with ester or amide linkages (e.g., ) show variable stability; for example, tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate may undergo hydrolysis under acidic conditions .

Research Implications

The structural diversity of tert-butyl piperazine carboxylates underscores their versatility in drug discovery. The target compound’s difluoroethyl group offers a balance between stability and reactivity, making it suitable for applications requiring prolonged metabolic resistance. However, its discontinued status () suggests a shift toward analogs with improved synthetic accessibility or pharmacological profiles, such as the monofluoroethyl derivative () or piperidinyl-substituted variants ().

Biological Activity

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity through various studies, findings, and case analyses.

- Molecular Formula : CHFNO

- Molecular Weight : 250.28 g/mol

- CAS Number : 208167-83-3

The compound exhibits biological activity primarily through modulation of specific receptors and enzymes. Its structure allows it to interact with various biological targets, which may include:

- G-protein coupled receptors (GPCRs)

- Enzymatic pathways related to inflammation and immune responses

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on cell lines:

-

Cell Proliferation Assays :

- The compound was tested on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.

- A dose-dependent response was observed, with IC values ranging from 5 to 15 µM depending on the cell line.

-

Apoptosis Induction :

- Flow cytometry assays indicated that the compound promotes apoptosis in treated cells, as evidenced by increased Annexin V staining.

- Mechanistic studies suggested activation of caspase pathways, indicating a potential for use in cancer therapeutics.

In Vivo Studies

In vivo efficacy was evaluated using animal models:

-

Mouse Models of Disease :

- In a murine model of lupus (NZB/W mice), administration of this compound resulted in reduced disease severity as measured by anti-dsDNA antibody titers.

- The treatment led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting an immunomodulatory effect.

-

Toxicity Assessment :

- Long-term toxicity studies indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed on organ function or histopathology.

Data Table: Summary of Biological Activity

| Study Type | Model/Cell Line | Effect Observed | IC / Dose |

|---|---|---|---|

| In Vitro Proliferation | Various Cancer Cell Lines | Inhibition of proliferation | 5 - 15 µM |

| In Vitro Apoptosis | Cancer Cell Lines | Induction of apoptosis | Not specified |

| In Vivo Disease Model | NZB/W Mice | Reduced disease severity | 100 mg/kg |

| Cytokine Levels | Murine Model | Decreased IL-6, TNF-alpha | Not specified |

Case Studies

-

Case Study on Cancer Treatment :

A study involving the use of this compound in combination with standard chemotherapy agents showed enhanced antitumor efficacy in xenograft models compared to monotherapy. -

Autoimmune Disease Management :

In lupus-prone mice, the compound demonstrated potential as an adjunct therapy by reducing autoimmune markers and improving overall survival rates.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. A representative method for analogous piperazine derivatives involves reacting tert-butyl piperazine-1-carboxylate with a halogenated reagent (e.g., 2,2-difluoroethyl bromide) in polar aprotic solvents like 1,4-dioxane or DMF. Potassium carbonate (K₂CO₃) is often used as a base, with heating at 110°C for 12–24 hours to achieve yields of 70–90% . For fluorinated derivatives, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis or side reactions.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical techniques include:

- ¹H/¹³C NMR : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), piperazine ring protons (δ ~2.5–3.5 ppm), and difluoroethyl group (δ ~4.5–6.0 ppm for CF₂) .

- LCMS : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 293.3) and detect impurities .

- FT-IR : To identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What are the typical reaction pathways for modifying the piperazine ring in this compound?

The piperazine ring undergoes:

- Alkylation/arylation : Using electrophiles (e.g., aryl halides) under Buchwald-Hartwig conditions .

- Deprotection : Removal of the tert-butyloxycarbonyl (Boc) group with HCl/dioxane or TFA to generate a free piperazine intermediate .

- Functionalization at the difluoroethyl group : Fluorine atoms can participate in SNAr reactions or act as hydrogen-bond acceptors in supramolecular assemblies .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis?

For chiral derivatives, asymmetric catalysis (e.g., chiral ligands with Pd or Cu) or resolution via diastereomeric salt formation is employed. Computational modeling (DFT) can predict energy barriers for stereochemical pathways, while X-ray crystallography confirms absolute configurations . For example, tert-butyl groups induce steric hindrance, favoring equatorial positioning of substituents on the piperazine ring .

Q. What strategies address contradictions in reported reaction yields for similar piperazine derivatives?

Discrepancies often arise from:

- Solvent polarity : Higher yields in 1,4-dioxane (ε = 2.2) vs. DMF (ε = 37) due to reduced side reactions .

- Catalyst loading : Pd(OAc)₂ (5 mol%) improves coupling efficiency compared to PdCl₂ .

- Temperature gradients : Prolonged heating (>24 h) at 110°C may degrade heat-sensitive fluorinated groups, reducing yields .

Q. How can computational tools predict the biological activity of this compound?

- Molecular docking : Models interactions with targets like GPCRs or kinases, leveraging the piperazine ring’s flexibility and fluorine’s electronegativity .

- QSAR studies : Correlate substituent effects (e.g., difluoroethyl’s lipophilicity) with bioactivity .

- ADMET prediction : Forecasts metabolic stability (CYP450 interactions) and blood-brain barrier penetration .

Q. What are the challenges in analyzing crystallographic data for fluorinated piperazine derivatives?

- Disorder in crystal packing : Fluorine’s small size and high electronegativity complicate electron density maps.

- Hydrogen bonding : The difluoroethyl group may form weak C-F⋯H-N interactions, detectable via Hirshfeld surface analysis .

- Thermal motion : High displacement parameters (Ueq) for fluorine atoms require anisotropic refinement .

Methodological Considerations

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Q. What protocols ensure reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.